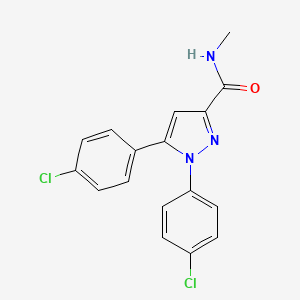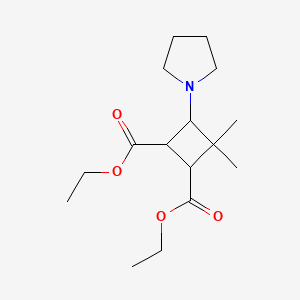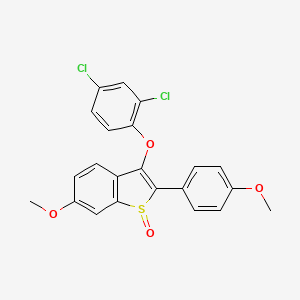
7-chloro-N-(2,4-dichlorophenyl)-4-quinazolinamine
Übersicht
Beschreibung
7-Chloro-N-(2,4-dichlorophenyl)-4-quinazolinamine, also known as CPD-A, is a synthetic compound with a wide range of potential applications. It is a member of the quinazolinamine family of compounds, which are nitrogen-containing heterocycles with a wide range of biological activities. CPD-A has been extensively studied for its potential use in scientific research and lab experiments, and has been found to possess several unique properties that make it a promising compound for further research.
Wissenschaftliche Forschungsanwendungen
UV-Vis Spectroscopy and Molecular Orbital Theory
The compound AG-1478, which is structurally related to 7-chloro-N-(2,4-dichlorophenyl)-4-quinazolinamine, demonstrates significant in vitro and in vivo antiproliferative activity. Research focusing on AG-1478's UV-Vis absorption spectra has disclosed two stable conformers, AG-1478B and AG-1478A, which are key in understanding its pharmacokinetic behaviors and molecular interactions. This study, conducted by Khattab et al. (2016), used density functional theory (DFT) to elucidate the drug's conformers and their contribution to its observed UV-Vis absorption spectrum, providing insights into the drug's anisotropic properties and molecular orbital contributions Khattab et al., 2016.
Anticancer Activity and EGFR-Tyrosine Kinase Targeting
A novel synthesis and characterization of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one derivatives have shown significant promise as anticancer agents. Noolvi and Patel (2013) explored these derivatives for their anticancer activities, highlighting one compound in particular that exhibited remarkable activity against the CNS SNB-75 cancer cell line. This research underscores the potential of 7-chloro-N-(2,4-dichlorophenyl)-4-quinazolinamine derivatives in targeting EGFR-tyrosine kinase, a critical pathway in tumor suppression Noolvi & Patel, 2013.
Synthesis and Characterization for Antimicrobial Activity
Patel, Patel, and Patel (2010) synthesized new derivatives of 7-chloro-2-[2-(2,6-dichlorophenyl)amino]benzyl-3-[4-(2-substituted phenyl-4-oxo- thiazolidin-3-yl)phenyl]sulfonamido-quinazolin-4(3H)-ones. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing significant results against C. albicans and promising antibacterial activity. This research contributes to the development of quinazoline derivatives as potential antimicrobial agents Patel, Patel, & Patel, 2010.
Optoelectronic Applications
The structural features of quinazoline derivatives, such as 7-chloro-N-(2,4-dichlorophenyl)-4-quinazolinamine, have been explored for their potential in optoelectronic applications. Lipunova et al. (2018) discussed the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. These materials exhibit significant promise for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of quinazoline derivatives beyond their medicinal applications Lipunova et al., 2018.
Wirkmechanismus
While the specific mechanism of action for 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine is not provided in the search results, it’s worth noting that quinazoline derivatives have been studied for their potential as non-nucleoside inhibitors of Bovine Viral Diarrhea Virus . These compounds were found to bind to a pocket located in the fingers and thumb domains in BVDV RdRp .
Eigenschaften
IUPAC Name |
7-chloro-N-(2,4-dichlorophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3/c15-8-2-4-12(11(17)5-8)20-14-10-3-1-9(16)6-13(10)18-7-19-14/h1-7H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBQHRVRQKXSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2,4-dichlorophenyl)-4-quinazolinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



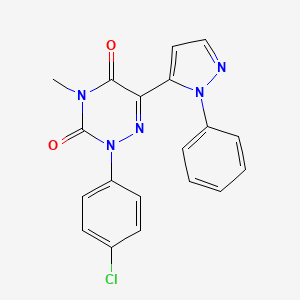
![6-[(4-chlorobenzenesulfinyl)methyl]-N,N-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine hydrate](/img/structure/B3037218.png)
![cyclohexyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B3037219.png)
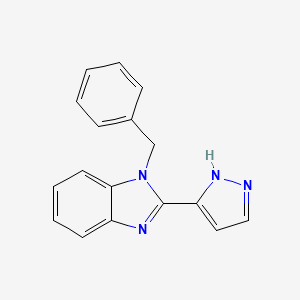
![(4-Chlorophenyl)-[3-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]pyrazol-1-yl]methanone](/img/structure/B3037223.png)
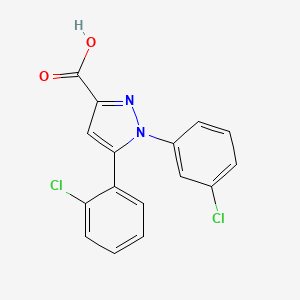

![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3037231.png)
![{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B3037232.png)
methanone](/img/structure/B3037233.png)
